molecular formula C24H27NO5S3 B14961739 dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B14961739
M. Wt: 505.7 g/mol
InChI Key: TXAXPNKIHIXHAH-UHFFFAOYSA-N
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Description

Dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the use of specific reagents and catalysts under controlled conditions to achieve the desired product. For example, a B(C6F5)3-induced domino dimerization reaction has been used in the synthesis of similar compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The goal is to achieve high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thioxo group may result in the formation of a sulfoxide or sulfone, while reduction of the carbonyl group may result in the formation of an alcohol.

Scientific Research Applications

Dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.

    Medicine: The compound’s potential therapeutic properties can be investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H27NO5S3

Molecular Weight

505.7 g/mol

IUPAC Name

dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C24H27NO5S3/c1-8-13(3)20(26)25-15-11-12(2)9-10-14(15)16(19(31)24(25,4)5)23-32-17(21(27)29-6)18(33-23)22(28)30-7/h9-11,13H,8H2,1-7H3

InChI Key

TXAXPNKIHIXHAH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N1C2=C(C=CC(=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C

Origin of Product

United States

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